2-Methyl-5-oxotetrahydro-2-furanyl acetate
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Overview
Description
2-Methyl-5-oxotetrahydro-2-furanyl acetate is an organic compound with the molecular formula C7H10O4. It is also known by its systematic name, 2(3H)-Furanone, 5-(acetyloxy)dihydro-5-methyl-. This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached. It has a molecular weight of 158.154 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxotetrahydro-2-furanyl acetate typically involves the esterification of 2-Methyl-5-oxotetrahydrofuran-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxotetrahydro-2-furanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methyl-5-oxo-2,3-dihydrofuran-2-carboxylic acid.
Reduction: Reduction of the compound can yield 2-Methyl-5-hydroxytetrahydro-2-furanyl acetate.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3)
Major Products
Oxidation: 2-Methyl-5-oxo-2,3-dihydrofuran-2-carboxylic acid.
Reduction: 2-Methyl-5-hydroxytetrahydro-2-furanyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-5-oxotetrahydro-2-furanyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxotetrahydro-2-furanyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-oxooxolan-2-yl acetate
- Acetic acid (5-keto-2-methyl-tetrahydrofuran-2-yl) ester
- Acetic acid (2-methyl-5-oxo-tetrahydro-furan-2-yl) ester
Uniqueness
2-Methyl-5-oxotetrahydro-2-furanyl acetate is unique due to its specific furanone ring structure and acetate group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
57681-51-3 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(2-methyl-5-oxooxolan-2-yl) acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)10-7(2)4-3-6(9)11-7/h3-4H2,1-2H3 |
InChI Key |
DWCORXCRWMOSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCC(=O)O1)C |
Origin of Product |
United States |
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